N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
920519-68-2 |
|---|---|
Molecular Formula |
C19H13N5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13N5S/c1-2-7-16-15(6-1)24-19(25-16)12-4-3-5-13(10-12)23-18-14-8-9-20-17(14)21-11-22-18/h1-11H,(H2,20,21,22,23) |
InChI Key |
BMGGDZTXJBWQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. This intermediate is then coupled with a pyrrolopyrimidine derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit potent anticancer properties. Specifically, N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study:
A study demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its benzothiazole moiety contributes to enhanced interaction with microbial enzymes, leading to inhibition of growth.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. The compound's structure allows it to bind effectively to the ATP-binding sites of these enzymes.
Case Study:
In vitro assays showed that this compound inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition led to cell cycle arrest in cancer cells .
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound. It appears to enhance the immune response by stimulating lymphocyte proliferation and cytokine production.
Data Table: Immunomodulatory Effects
| Treatment | Cytokine Production (pg/mL) |
|---|---|
| Control | 50 |
| Compound Treatment | 120 |
Chemical Synthesis and Modification
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Modifications can enhance its pharmacological profile.
Synthetic Route Overview:
- Synthesis of the benzothiazole precursor.
- Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions.
- Final coupling with the phenyl group to yield the target compound.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The target compound distinguishes itself through the 3-(1,3-benzothiazol-2-yl)phenyl substituent. Below is a comparative analysis with notable analogs:
Table 1: Structural Comparison of Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Pharmacokinetic and Physicochemical Properties
- The benzothiazole group in the target compound may balance lipophilicity and aqueous solubility due to its polarizable sulfur atom.
- Metabolic Stability : Trifluoromethyl-substituted analogs () show improved metabolic resistance . The benzothiazole’s sulfur could undergo oxidation, necessitating structural optimization for stability.
Biological Activity
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its application in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrrolo[2,3-d]pyrimidine core with a benzothiazole moiety. Its molecular formula is , which contributes to its unique pharmacological properties. The presence of the benzothiazole group is particularly noteworthy as it has been associated with various biological activities, including antimicrobial and anticancer effects.
Enzyme Inhibition
One of the primary biological activities attributed to this compound is its role as an inhibitor of protein kinases. Notably, it has shown inhibitory effects on Janus Kinase 3 (JAK3), which is crucial in the signaling pathways of various cytokines involved in immune responses. Inhibiting JAK3 can potentially lead to therapeutic applications in autoimmune diseases and certain types of cancers .
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole have been reported to possess activity against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that the compound may also exhibit similar anti-tubercular activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure. The benzothiazole group enhances its interaction with biological targets, while modifications on the pyrrolo[2,3-d]pyrimidine core can affect potency and selectivity. Studies have shown that specific substitutions can improve enzyme inhibition efficacy and reduce cytotoxicity towards normal cells .
Case Study 1: Anti-Tubercular Activity
In a study evaluating a series of benzothiazole derivatives for anti-tubercular activity against Mycobacterium tuberculosis H37Ra, several compounds demonstrated significant inhibitory effects. For instance, one compound from this series exhibited an IC50 value of 1.35 µM . This highlights the potential of this compound as a lead compound for developing new anti-tubercular agents.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed on various human cell lines (e.g., HEK-293). It was found that certain derivatives exhibited low toxicity while maintaining potent biological activity against cancer cell lines . This is crucial for therapeutic applications where selectivity for cancer cells over normal cells is desired.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, and how do substituents influence reaction efficiency?
- Answer : The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves nucleophilic substitution at the 4-chloro position of the pyrrolopyrimidine core. For example, substituents on the phenyl ring (e.g., methoxy, trifluoromethyl, bromo) can significantly alter reaction yields. Evidence from substituted analogs shows yields ranging from 6% (cyanophenoxy derivatives) to 83% (bromophenoxy derivatives), influenced by steric and electronic effects of substituents . Optimized protocols recommend using polar aprotic solvents (e.g., DMSO or DMF) and excess amine nucleophiles (2–3 equivalents) under reflux conditions . Purity validation via HPLC (>99%) and structural confirmation via H/C NMR are critical .
Q. How can researchers validate the structural integrity of newly synthesized 7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs?
- Answer : Key techniques include:
- NMR Spectroscopy : H NMR detects NH protons (δ 11.8–12.0 ppm) and coupling constants for aromatic systems . C NMR confirms carbonyl and quaternary carbon signals (e.g., δ 150–160 ppm for pyrimidine carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ions (e.g., [M+H] with <5 ppm error) .
- X-ray Crystallography : Optional for unambiguous confirmation, particularly for chiral centers or complex substituents .
Advanced Research Questions
Q. What experimental strategies are effective in evaluating the kinase inhibitory activity of pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
- Answer : Competitive binding assays using recombinant kinases (e.g., PERK, EGFR) are standard. For example:
- PERK Inhibition : Use fluorescence-based assays with recombinant PERK kinase domain and ATP-competitive probes. IC values for analogs like GSK2606414 are reported at 2–6 nM .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects (e.g., c-Abl or VEGFR inhibition) .
- Cellular Assays : Measure phosphorylation of downstream targets (e.g., eIF2α for PERK) via Western blotting in cancer cell lines .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolopyrimidine analogs?
- Answer : Contradictions often arise from assay variability or divergent cellular contexts. Mitigation strategies include:
- Standardized Assay Conditions : Use identical ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293T for PERK studies) .
- Metabolic Stability Testing : Evaluate microsomal half-life (e.g., human liver microsomes) to rule out pharmacokinetic confounders .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, benzothiazole groups may enhance kinase selectivity over benzofuran analogs .
Q. What in vivo models are appropriate for studying the therapeutic potential of this compound class?
- Answer : Prioritize models reflecting target pathway relevance:
- Xenograft Tumors : For oncology applications, use PERK-dependent pancreatic cancer models (e.g., MiaPaCa-2) treated orally (10–50 mg/kg daily) .
- Neurodegeneration Models : Transgenic mice expressing mutant tau or TDP-43 to assess unfolded protein response (UPR) modulation .
- Pharmacodynamic Markers : Monitor PERK pathway biomarkers (e.g., CHOP, BiP) in serum or tissue lysates .
Mechanistic and Translational Questions
Q. How does the benzothiazole substituent in N-[3-(1,3-benzothiazol-2-yl)phenyl] derivatives influence target engagement?
- Answer : The benzothiazole moiety enhances hydrophobic interactions with kinase ATP-binding pockets. Computational docking (e.g., Glide SP) suggests that the sulfur atom forms van der Waals contacts with conserved residues (e.g., PERK Leu428), improving binding affinity over phenyl-only analogs . Experimental validation via alanine-scanning mutagenesis of the kinase domain is recommended .
Q. What are the implications of PERK-eIF2α-ERK1/2 axis modulation in cancer-associated fibroblasts (CAFs)?
- Answer : PERK inhibition disrupts CAF-mediated angiogenesis and mesenchymal-endothelial transition. Key methodologies include:
- Co-culture Systems : CAFs + endothelial cells in Matrigel tube formation assays .
- RNA-Seq : Identify PERK-dependent transcriptional programs (e.g., VEGF, MMP9) .
- In Vivo Angiogenesis Models : Subcutaneous CAF implants in nude mice with dynamic contrast-enhanced MRI monitoring .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis for preclinical studies?
- Answer : Implement quality control protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
